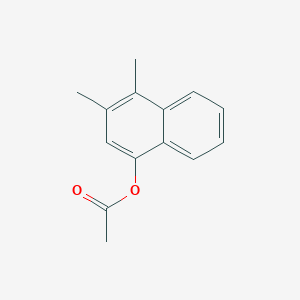

3,4-Dimethylnaphthyl acetate

Description

Molecular Formula: C₁₂H₁₂O₂ Average Mass: 188.226 g/mol Monoisotopic Mass: 188.08373 g/mol Structure: Comprises a partially hydrogenated naphthalene ring (3,4-dihydronaphthalene) with an acetyloxy group (-OAc) at the 1-position.

Key Characteristics:

- Spectral Data: Registered in ChemSpider (ID: 9920084) and PubChem.

Properties

IUPAC Name |

(3,4-dimethylnaphthalen-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-8-14(16-11(3)15)13-7-5-4-6-12(13)10(9)2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKVDFBRLYBGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylnaphthyl acetate typically involves the acetylation of 3,4-dimethylnaphthalene. One common method is the Friedel-Crafts acylation reaction, where 3,4-dimethylnaphthalene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylnaphthyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the acetate group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Naphthoquinones

Reduction: 3,4-Dimethylnaphthyl alcohol

Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

3,4-Dimethylnaphthyl acetate is part of a class of compounds that has been studied for their anti-inflammatory and analgesic effects. Research indicates that derivatives of naphthyl acetic acid can alleviate conditions associated with pain and inflammation, such as arthritis and other inflammatory diseases.

- Case Study : A patent (US3978116A) describes the use of 2-naphthyl acetic acid derivatives, including this compound, for treating pain and inflammation. The compounds demonstrated significant efficacy in clinical settings, particularly for conditions like rheumatoid arthritis and contact dermatitis .

Fragrance Industry

Use in Perfumes and Aromas

this compound is utilized in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in various perfumes and scented products.

- Toxicological Considerations : While it is effective in fragrance formulations, safety assessments are crucial since some compounds in this category can pose toxicity risks. For instance, this compound is classified as toxic if ingested or if it comes into contact with skin .

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of other organic molecules. Its structure allows for various chemical modifications that can lead to the formation of more complex compounds.

- Synthesis Pathways : The synthesis of this compound can be achieved through the esterification of 3,4-dimethylnaphthol with acetic anhydride or acetyl chloride under acidic conditions. This reaction highlights its role as a precursor in organic synthesis.

The environmental implications of using this compound are also a concern. Its potential to bioaccumulate and impact aquatic life necessitates careful handling and regulation within industrial applications.

Mechanism of Action

The mechanism of action of 3,4-Dimethylnaphthyl acetate involves its interaction with specific molecular targets. In biochemical assays, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The acetate group can undergo hydrolysis, releasing acetic acid and forming the corresponding alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(3,4-Dimethoxyphenyl)-3-hydroxymethyl-7-methoxybenzo[¿]furan Acetate

- Molecular Formula: C₂₀H₂₀O₇ (inferred from the summary).

- Structure: A benzofuran core with methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) substituents, esterified as an acetate. The crystal structure reveals a complex three-dimensional arrangement stabilized by oxygen-mediated chains and π-π interactions .

- Key Differences:

- The benzofuran scaffold introduces heterocyclic rigidity, contrasting with the flexible dihydronaphthalene system.

- Methoxy groups enhance lipophilicity compared to the unsubstituted dihydro ring in 3,4-Dihydro-1-naphthalenyl acetate.

Cyclohexyl Acetate

- Molecular Formula: C₈H₁₄O₂

- Structure: An alicyclic acetate with a saturated cyclohexane ring.

- Key Differences:

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula: C₉H₈O₄

- Structure: A catechol (3,4-dihydroxyphenyl) group linked to a propenoic acid chain.

- Key Differences: Polar phenolic hydroxyl groups enable antioxidant activity, unlike the non-polar dihydro ring in 3,4-Dihydro-1-naphthalenyl acetate. Widely used in pharmacological and food research as a reference standard and bioactive compound .

Research Findings and Contrasts

- Reactivity: The dihydro modification in 3,4-Dihydro-1-naphthalenyl acetate may enhance susceptibility to electrophilic substitution compared to fully aromatic naphthalene derivatives but reduce it relative to alicyclic cyclohexyl acetate. Caffeic acid’s phenolic hydroxyl groups facilitate radical scavenging, a property absent in the acetate esters discussed .

- Crystallography: The benzofuran acetate forms a stable 3D crystal lattice (space group P2₁) with anisotropic displacement parameters, suggesting strong intermolecular interactions .

Biological Relevance:

- Caffeic acid is integral to food and cosmetic research due to its natural occurrence and bioactivity, whereas the acetates in this comparison are primarily synthetic intermediates .

Biological Activity

3,4-Dimethylnaphthyl acetate is a compound derived from naphthalene, featuring two methyl groups on the aromatic ring and an acetate functional group. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and other relevant pharmacological actions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12O2

- Molecular Weight : 188.23 g/mol

The presence of the acetate group may enhance the lipophilicity of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains. A comparative analysis of several naphthalene derivatives revealed that certain substitutions enhance their antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 1-Naphthyl Acetate | E. coli | 12 |

| 2-Methylnaphthalene | Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various cell lines (e.g., HeLa and MCF-7) demonstrated that at lower concentrations, the compound exhibits minimal cytotoxic effects, while higher concentrations lead to significant cell death . The IC50 values observed were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest a dose-dependent relationship where moderate concentrations may be safe for cellular exposure.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been hypothesized that such compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators . Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

A case study involving the application of naphthalene derivatives in treating inflammatory diseases highlighted the potential of compounds like this compound in therapeutic settings. The study reported a reduction in inflammation markers in animal models treated with naphthalene derivatives compared to controls .

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethylnaphthyl acetate, and how can purity be ensured?

- Methodological Answer : A robust synthesis involves hydroxyl group protection , acid chloride formation , and esterification . For example, 2-(3,4-dihydroxyphenyl) acetic acid derivatives can be synthesized by protecting hydroxyl groups with acetic anhydride in the presence of sulfuric acid, followed by conversion to the acid chloride using SOCl₂. Subsequent reaction with alcohols (e.g., phenethyl or phenpropyl alcohol) and deprotection yields the target ester . Purity is ensured via recrystallization (e.g., ethanol as a solvent ) and analytical techniques like GC-MS with deuterated internal standards (e.g., diethyl phthalate-d4 for quantification ).

Q. How can this compound be characterized structurally and functionally?

- Methodological Answer : X-ray crystallography is critical for resolving molecular geometry. For example, triclinic crystal systems (space group P1) with parameters a = 9.29 Å, b = 9.30 Å, and c = 14.16 Å have been reported for related esters, using Cu Kα radiation and SHELX software for refinement . Spectroscopic methods include NMR (¹H/¹³C) for confirming acetate and methyl group positions, and FT-IR for ester carbonyl (C=O) stretching (~1740 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from structural isomerism , impurities , or assay variability . For example, SKCa channel modulation by similar esters varies with substituent positions (e.g., C-5 vs. C-8 substitution ). To address this:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) followed by HPLC .

- Activity Profiling : Compare derivatives in standardized assays (e.g., SKCa binding studies using ¹²⁵I-apamin ).

- Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity .

Q. What strategies are used to study the interaction of this compound with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) or electrochemical biosensors using gold arrays (TFGAs) can quantify binding kinetics. For example, aptamer-functionalized electrodes detect target binding via changes in redox current . Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, Kd), while radiolabeling (e.g., ³H or ¹⁴C isotopes) tracks cellular uptake .

Q. How does the stereoelectronic environment of this compound influence its reactivity?

- Methodological Answer : Gas-phase ion energetics (e.g., proton affinity = 835.7 kJ/mol) and Henry’s Law constants (k°H) predict solubility and environmental persistence . Substituent effects are studied via Hammett plots or DFT calculations to correlate methyl group positions with electron density shifts. For example, ortho-methyl groups increase steric hindrance, reducing ester hydrolysis rates .

Data Analysis and Validation

Q. What analytical workflows validate the environmental stability of this compound?

Q. How can crystallographic data resolve ambiguities in molecular packing?

- Methodological Answer : Single-crystal diffraction (e.g., V = 1186 ų, Z = 2 for triclinic systems ) reveals intermolecular interactions (e.g., C–H···O bonds). Hirshfeld surface analysis visualizes packing motifs, while Rietveld refinement validates powder diffraction data against known crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.